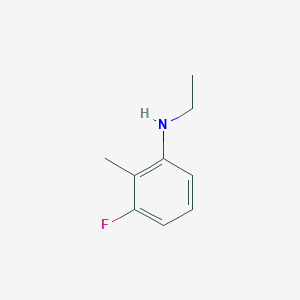

N-ethyl-3-fluoro-2-methylaniline

Description

N-Ethyl-3-fluoro-2-methylaniline is a secondary amine with the molecular formula C₉H₁₂FN and a molecular weight of 153.14 g/mol. Its structure comprises a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an ethyl group attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances metabolic stability and lipophilicity, while the ethyl group increases steric bulk compared to simpler aniline derivatives .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-2-methylaniline |

InChI |

InChI=1S/C9H12FN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

ZWHLHZATYFCSMM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between N-ethyl-3-fluoro-2-methylaniline and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₂FN | 153.14 | N-Ethyl, 3-F, 2-CH₃ | Moderate lipophilicity, steric bulk |

| 2-Fluoro-3-methyl-6-nitroaniline | C₇H₇FN₂O₂ | 170.14 | 2-F, 3-CH₃, 6-NO₂ | Nitro group (electron-withdrawing) |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.25 | 5-F, 2-CH₃, N-(3-fluorobenzyl) | High molecular weight, dual fluorine |

| N,N-Dimethylaniline (mixed isomers) | C₈H₁₁N | 121.18 | N-(CH₃)₂ | Simpler structure, lower steric bulk |

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3-fluoro substituent in this compound is electron-withdrawing, reducing the basicity of the aniline nitrogen compared to N,N-dimethylaniline (pKa ~4.6 vs. ~5.1 for dimethylaniline) .

- The 6-nitro group in 2-fluoro-3-methyl-6-nitroaniline further decreases basicity and directs electrophilic substitution to specific ring positions .

- The N-(3-fluorobenzyl) group in 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline adds significant bulk, which may limit its utility in sterically constrained synthetic pathways .

Physicochemical Properties

- Lipophilicity : Fluorine and alkyl groups enhance lipophilicity. This compound (logP ~2.1, estimated) is more lipid-soluble than N,N-dimethylaniline (logP ~1.5) but less than the benzyl-substituted analog (logP ~3.0) .

Research Findings and Trends

- Synthetic Challenges : The steric hindrance from the 2-methyl and N-ethyl groups complicates direct electrophilic aromatic substitution, necessitating tailored catalysts or protecting group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.